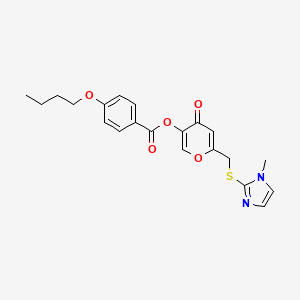

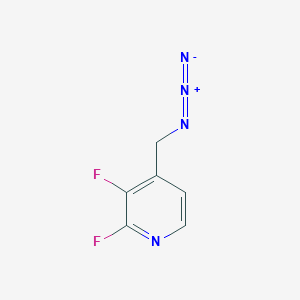

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a chemical compound with potential applications in scientific research. It is a complex organic molecule that can be synthesized using various methods.

Scientific Research Applications

Green Synthesis and Antioxidant Activity

A study by Aliabadi and Mahmoodi (2016) utilized an imidazole-based ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([bmim][OH−]), as a catalyst for synthesizing pyranopyrazoles, highlighting an environmentally friendly method with high yields and significant antioxidant activities. This method is characterized by its efficiency, simplicity, and the high antioxidant activity of the synthesized products, surpassing that of vitamin E and ascorbic acid in some cases (Aliabadi & Mahmoodi, 2016).

Antioxidant and Antimicrobial Activities of Imidazole Derivatives

Another research conducted by Bassyouni et al. (2012) focused on synthesizing and evaluating a series of imidazole derivatives for their antioxidant and antimicrobial activities. This study involved a comprehensive analysis, including quantitative structure–activity relationships and molecular docking, to elucidate the compounds' actions. The findings revealed significant antioxidant and antimicrobial activities, offering insights into the potential therapeutic applications of these compounds (Bassyouni et al., 2012).

Electrocatalysis and High-Temperature Proton Conduction

Research by Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole in polybenzimidazole membranes doped with phosphoric acid, demonstrating their role in enhancing high-temperature proton conduction. This study provides valuable insights into the materials' science domain, particularly in the development of high-efficiency fuel cells (Schechter & Savinell, 2002).

Ferroelectric and Antiferroelectric Properties

Horiuchi et al. (2012) showcased the ferroelectric and antiferroelectric properties of benzimidazoles, attributing these to the proton tautomerization within the imidazole unit. This discovery opens new avenues for lead- and rare-metal-free ferroelectric devices, emphasizing the versatility of imidazole derivatives in material science applications (Horiuchi et al., 2012).

Synthesis of Heterocyclic Compounds

Mohareb et al. (2004) discussed the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to the formation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work highlights the potential of imidazole derivatives in the synthesis of complex heterocyclic compounds, which could have various pharmaceutical and material science applications (Mohareb et al., 2004).

properties

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-3-4-11-26-16-7-5-15(6-8-16)20(25)28-19-13-27-17(12-18(19)24)14-29-21-22-9-10-23(21)2/h5-10,12-13H,3-4,11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNWWLSQKDQWAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)

![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)

![(E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2457797.png)

![1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2457800.png)